![molecular formula C10H9ClF3NOS B2355285 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone CAS No. 321430-99-3](/img/structure/B2355285.png)

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

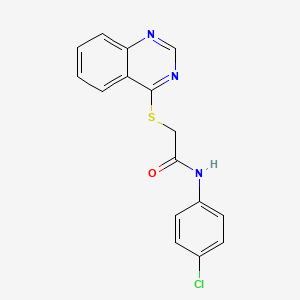

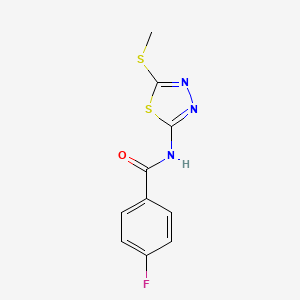

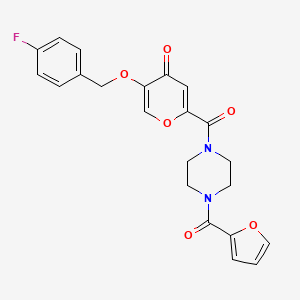

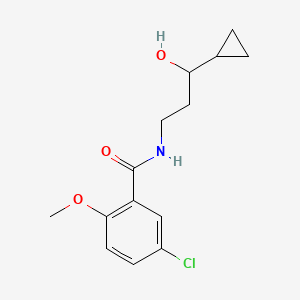

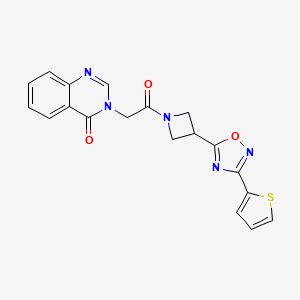

The compound “3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone” is an organic compound containing a pyridine ring, a trifluoromethyl group, a chloro group, a sulfanyl group, and a butanone group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring . The trifluoromethyl group is a strong electron-withdrawing group, which would likely have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating sulfanyl group . The butanone group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Sulfides

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone has been utilized in the synthesis of heterocyclic sulfides. Specifically, its reaction with various halogenated pyridines leads to the efficient formation of unsymmetrical sulfides, providing a pathway for the synthesis of diverse chemical compounds (Chbani et al., 1995).

Chemiluminescence in Organic Chemistry

This compound plays a role in the field of organic chemistry, particularly in chemiluminescence. It's involved in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which exhibit base-induced chemiluminescence. This property is significant for various applications in chemical analysis and molecular imaging (Watanabe et al., 2010).

Development of Thiazole Derivatives

The compound is instrumental in producing thiazole derivatives. When reacted with butane-, phenylmethane-, and benzenethiols in the presence of sodium ethoxide, it forms 5-alkyl(aryl)sulfanyl-4-chloro-3-trichloromethyl-1,2-thiazoles, which have potential applications in medicinal chemistry and materials science (Potkin et al., 2007).

Synthesis of Pyrrol-2-One Derivatives

In the field of heterocyclic chemistry, this compound is used to synthesize pyrrol-2-one derivatives. These derivatives have a wide range of applications, including as potential pharmaceutical agents (Kosolapova et al., 2013).

Role in Sulfur(VI) Chemistry

It has been employed in sulfur(VI) chemistry to study the reductive defluorination processes, leading to a better understanding of sulfur-based compounds' chemical behavior (Gupta & Shreeve, 1987).

In Pesticide Synthesis

This chemical is also pivotal in synthesizing pesticides, particularly in creating pyridine derivatives containing fluorine. Its use in this context underscores its importance in agricultural chemistry (Lu Xin-xin, 2006).

Exploration in Organic Synthesis

The compound is a key player in organic synthesis, especially in the development of pyridinethiones and other nitrogen-containing heterocycles. These compounds have potential applications in drug development and materials science (Hagen et al., 1989).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NOS/c1-5(16)6(2)17-9-8(11)3-7(4-15-9)10(12,13)14/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCNQEAVIYDOML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2355204.png)

![2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355206.png)

![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)

![1-Methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2355216.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2355220.png)

![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)